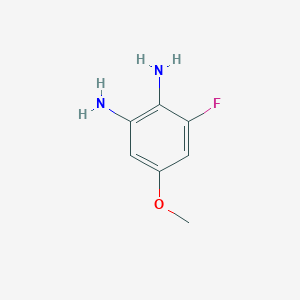
3-Fluoro-5-methoxybenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9FN2O This compound features a benzene ring substituted with a fluorine atom at the 3-position, a methoxy group at the 5-position, and two amino groups at the 1- and 2-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxybenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of the fluorine and methoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino groups.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine and methoxy groups can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for introducing or modifying the fluorine group.
Major Products: The major products depend on the specific reactions but can include various substituted benzene derivatives with modified functional groups.
Scientific Research Applications
3-Fluoro-5-methoxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxybenzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, protein folding, and other biochemical pathways.
Comparison with Similar Compounds
- 3-Fluoro-4-methoxybenzene-1,2-diamine
- 3-Fluoro-5-methoxybenzene-1,4-diamine
- 3-Fluoro-5-methoxybenzene-1,3-diamine
Uniqueness: 3-Fluoro-5-methoxybenzene-1,2-diamine is unique due to the specific positions of its substituents, which can significantly influence its chemical properties and reactivity. The presence of both fluorine and methoxy groups in specific positions can enhance its stability and binding interactions compared to other similar compounds.
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
3-fluoro-5-methoxybenzene-1,2-diamine |
InChI |
InChI=1S/C7H9FN2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 |
InChI Key |
WPTCPQZMNOBCKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


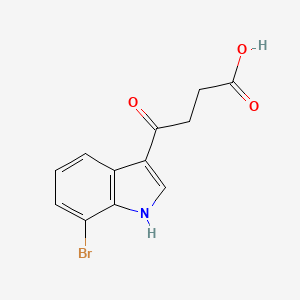
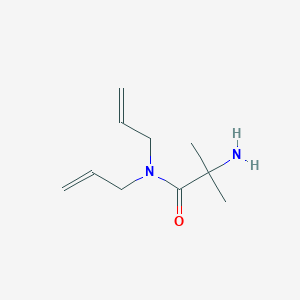
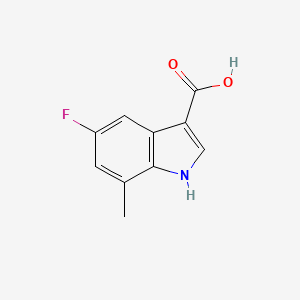





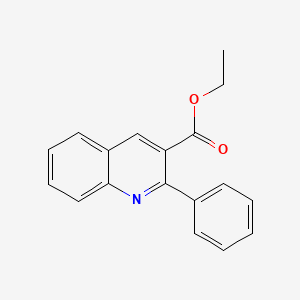
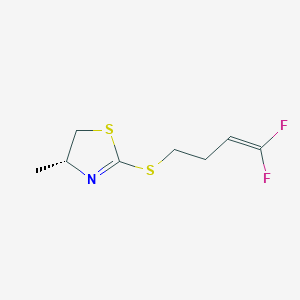
![(2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid](/img/structure/B12821636.png)
![(6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12821643.png)
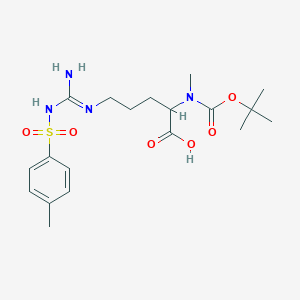
![(S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12821649.png)
